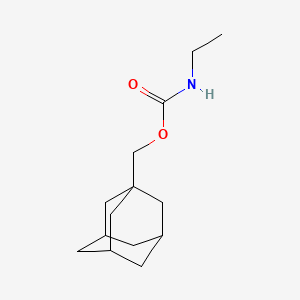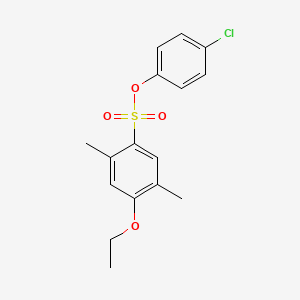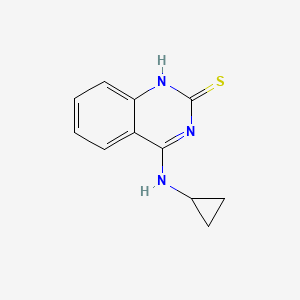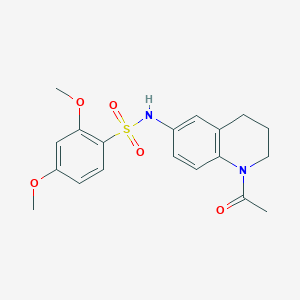
N-(1-acetyl-1,2,3,4-tetrahydroquinolin-6-yl)-2,4-dimethoxybenzenesulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
N-(1-acetyl-1,2,3,4-tetrahydroquinolin-6-yl)-2,4-dimethoxybenzenesulfonamide, also known as TQS, is a chemical compound that has been widely used in scientific research. TQS is a small molecule inhibitor of the enzyme, Indoleamine 2,3-dioxygenase (IDO), which plays a crucial role in the regulation of immune responses.
Scientific Research Applications
Synthesis and Structural Analysis
Diels–Alder Reactions and Structural Formation : This chemical compound is involved in Diels–Alder reactions, leading to the formation of tetrahydroquinoline and quinoline derivatives, which are significant in the synthesis of various complex molecules (Consonni, Croce, Ferraccioli, & Rosa, 1996).
Enantioselective Synthesis : The compound plays a role in the enantioselective synthesis of isoquinoline alkaloids, which are important in the production of natural products and pharmaceuticals (Czarnocki & Maurin, 1993).
Biochemical Applications
Inhibition of Carbonic Anhydrases : Isoquinolinesulfonamides, including derivatives of this compound, have been found to inhibit human carbonic anhydrases. This is crucial for therapeutic applications, especially in targeting cancer-associated isoforms (Mader et al., 2011).
Antimicrobial Activities : Certain derivatives have demonstrated significant antimicrobial activity, indicating potential use in developing new antimicrobial agents (Vanparia et al., 2010).
Neuropharmacological Research
AMPA Receptor Antagonism : N-Acetyl-1-aryl-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline derivatives, closely related to the query compound, have shown to act as noncompetitive antagonists of the AMPA receptor, indicating potential in epilepsy treatment (Gitto et al., 2003).
Ca2+/Calmodulin Dependent Protein Kinase II Inhibition : Isoquinolinesulfonamide derivatives, including the compound , have been studied for their inhibitory effects on Ca2+/calmodulin-dependent protein kinase II, which has implications in neurological research (Sumi et al., 1991).
Molecular Docking and Computational Studies
Alzheimer’s Disease Therapeutic Agents : Sulfonamide derivatives have been synthesized and evaluated for their inhibitory effects on enzymes related to Alzheimer’s disease, highlighting the compound's potential in medicinal chemistry (Abbasi et al., 2018).
Interaction with DNA and Proteins : Molecular docking studies have been conducted to understand the interaction of derivatives of this compound with DNA and proteins, providing insights into their potential therapeutic applications (Kharwar & Dixit, 2021).
properties
IUPAC Name |
N-(1-acetyl-3,4-dihydro-2H-quinolin-6-yl)-2,4-dimethoxybenzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22N2O5S/c1-13(22)21-10-4-5-14-11-15(6-8-17(14)21)20-27(23,24)19-9-7-16(25-2)12-18(19)26-3/h6-9,11-12,20H,4-5,10H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UOBGVYQFGHYUOH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N1CCCC2=C1C=CC(=C2)NS(=O)(=O)C3=C(C=C(C=C3)OC)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22N2O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
390.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-((1R,3s)-adamantan-1-yl)-3-(2-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-hydroxyethyl)urea](/img/structure/B2439899.png)

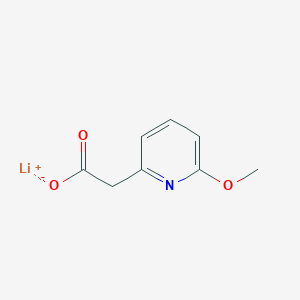
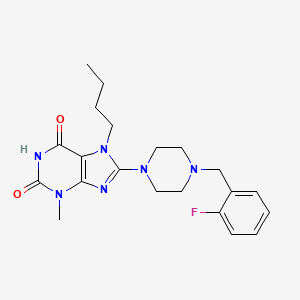
![(E)-3-[5-(2-bromophenyl)furan-2-yl]-2-cyano-N,N-diethylprop-2-enamide](/img/structure/B2439907.png)
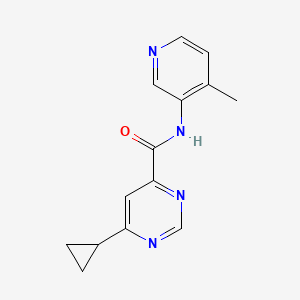
![3-[5-({[(5-chloro-2-methoxyphenyl)carbamoyl]methyl}sulfanyl)-3-oxo-2H,3H-imidazo[1,2-c]quinazolin-2-yl]-N-cyclohexylpropanamide](/img/structure/B2439910.png)
![Methyl (2R)-2-[[(2S)-2-aminopropanoyl]amino]-4-methylpentanoate;hydrochloride](/img/structure/B2439911.png)

![1-(1,1-dioxidotetrahydrothiophen-3-yl)-N-isopropyl-3-methyl-6-(p-tolyl)-1H-pyrazolo[3,4-b]pyridine-4-carboxamide](/img/structure/B2439913.png)
